1,4-Oxazepane-2-carbonitrile 1,4-Oxazepane-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16496427
InChI: InChI=1S/C6H10N2O/c7-4-6-5-8-2-1-3-9-6/h6,8H,1-3,5H2
SMILES:
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol

1,4-Oxazepane-2-carbonitrile

CAS No.:

Cat. No.: VC16496427

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

1,4-Oxazepane-2-carbonitrile -

Specification

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
IUPAC Name 1,4-oxazepane-2-carbonitrile
Standard InChI InChI=1S/C6H10N2O/c7-4-6-5-8-2-1-3-9-6/h6,8H,1-3,5H2
Standard InChI Key GYYLOBNIXPFEKU-UHFFFAOYSA-N
Canonical SMILES C1CNCC(OC1)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

1,4-Oxazepane-2-carbonitrile has the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol . The IUPAC name designates the nitrile group at position 2 of the 1,4-oxazepane ring, a seven-membered heterocycle with oxygen at position 1 and nitrogen at position 4. The compound’s SMILES notation, C1C(CNCCO1)C#N, reflects its bicyclic structure and nitrile substituent .

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)0.38
Topological Polar Surface Area (TPSA)21.26 Ų
SolubilityLikely polar solvent-soluble

The LogP value suggests moderate lipophilicity, while the TPSA indicates potential for hydrogen bonding, critical for biological interactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1,4-oxazepane derivatives often involves cyclization reactions. A notable method for analogous compounds, such as N-Boc-1,4-oxazepane-2-carboxylic acid, employs a lipase-catalyzed regioselective lactamization . For example, amino diester precursors undergo enzymatic cyclization using a SpinChem® rotating bed reactor, enhancing yield (39% over seven steps) and enabling enzyme recycling . While this method specifically targets carboxylic acid derivatives, modifying the protecting groups and reaction conditions could adapt it for nitrile synthesis.

Catalytic and Enzymatic Approaches

Enzymatic methods are favored for their regioselectivity and mild conditions. Lipases, such as those used in , avoid harsh acids/bases, preserving functional groups like nitriles. Alternative pathways may involve:

  • Nitrile formation via dehydration of amides using reagents like POCl₃.

  • Ring-closing metathesis to form the oxazepane core before introducing the nitrile.

Structural and Spectroscopic Analysis

Spectroscopic Characterization

While direct data for 1,4-Oxazepane-2-carbonitrile is limited, related oxazepane compounds are analyzed via:

  • NMR Spectroscopy: Peaks for nitrile carbons appear near 120 ppm in ¹³C NMR.

  • Infrared Spectroscopy: A strong absorption band at ~2240 cm⁻¹ confirms the -C≡N group .

Computational Chemistry Insights

Computational models predict bond angles and conformational stability. The seven-membered ring adopts a chair-like conformation, minimizing steric strain. The nitrile group’s electron-withdrawing nature polarizes adjacent bonds, influencing reactivity .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

1,4-Oxazepane-2-carbonitrile serves as a precursor for peptidomimetics and kinase inhibitors. Its nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, enabling diversification. For instance, the Boc-protected analog (CAS 1262410-57-0) is used in peptide synthesis, suggesting similar utility for the nitrile derivative.

Biological Activity

Though direct pharmacological studies are sparse, structurally related oxazepanes exhibit:

  • Antimicrobial properties via membrane disruption.

  • Enzyme inhibition through active-site coordination .

SupplierLocationPurityPrice (per 100 mg)
Aladdin ScientificUnited States98%$58
Suzhou ARTK MedchemChina97%$34
PharmaBlock SciencesChina98%$42

Prices and availability vary by region, with bulk quantities requiring custom synthesis .

Future Directions and Research Gaps

Unresolved Challenges

  • Scalability: Current enzymatic methods require optimization for industrial-scale production .

  • Toxicity Profiling: In vivo studies are needed to assess safety margins.

Emerging Opportunities

  • Targeted Drug Delivery: Functionalizing the nitrile group for prodrug designs.

  • Catalysis: As a ligand in asymmetric synthesis.

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